molecular formula C20H20N4O3S B2935380 1-(1,3-benzothiazol-2-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891103-22-3

1-(1,3-benzothiazol-2-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2935380
CAS No.: 891103-22-3
M. Wt: 396.47
InChI Key: AKIWVQLYZAMDGM-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzothiazole ring, a pyrrolidinone ring, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed by the reaction of an appropriate amine with a γ-lactone or by cyclization of a suitable amino acid derivative.

    Coupling Reactions: The final step involves the coupling of the benzothiazole and pyrrolidinone intermediates with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzothiazol-2-yl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea: Similar structure with a methoxy group instead of an ethoxy group.

    1-(1,3-benzothiazol-2-yl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea: Similar structure with a chloro group instead of an ethoxy group.

Uniqueness

1-(1,3-benzothiazol-2-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-2-27-15-9-7-14(8-10-15)24-12-13(11-18(24)25)21-19(26)23-20-22-16-5-3-4-6-17(16)28-20/h3-10,13H,2,11-12H2,1H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIWVQLYZAMDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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